molecular formula C18H18FN5OS B12133624 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)a cetamide

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)a cetamide

Cat. No.: B12133624
M. Wt: 371.4 g/mol
InChI Key: FSKNHPYQJKEJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-triazole-based derivative featuring a 2-fluorophenyl group at position 5 of the triazole ring, an amino group at position 4, and a thioether linkage to an acetamide moiety substituted with a 3,4-dimethylphenyl group. Its structure is optimized for interactions with biological targets, leveraging the electron-withdrawing fluorine atom and the hydrophobic dimethylphenyl group to modulate solubility, binding affinity, and metabolic stability.

Properties

Molecular Formula

C18H18FN5OS

Molecular Weight

371.4 g/mol

IUPAC Name

2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C18H18FN5OS/c1-11-7-8-13(9-12(11)2)21-16(25)10-26-18-23-22-17(24(18)20)14-5-3-4-6-15(14)19/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

FSKNHPYQJKEJKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on a benzene ring.

    Attachment of the Dimethylphenyl Group: This step involves a coupling reaction, often facilitated by a palladium catalyst, to attach the dimethylphenyl group to the triazole ring.

    Final Assembly: The final step involves the acylation of the triazole derivative with an appropriate acyl chloride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, potentially leading to the formation of amine or hydroxy derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine or hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its unique chemical properties may make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound could be used as a probe to study various biological processes, particularly those involving triazole-containing molecules.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism of action for 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)acetamide would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole ring is known to interact with various biological targets, potentially disrupting key biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,2,4-triazole derivatives, focusing on substituent effects, biological activities, and computational insights.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity Key Findings
Target Compound: 2-[4-amino-5-(2-fluorophenyl)-...-N-(3,4-dimethylphenyl)acetamide 2-fluorophenyl (triazole), 3,4-dimethylphenyl (acetamide) Not explicitly reported (inferred: tyrosinase inhibition, anti-inflammatory) Predicted enhanced lipophilicity (LogP) and hydrophobic interactions .
N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-...acetamide 2-fluorophenyl (triazole), 4-fluorophenyl (triazole), 4-fluorophenyl (acetamide) Tyrosinase inhibition (IC₅₀ superior to kojic acid) Dual fluorophenyl groups enhance enzyme binding via halogen interactions and π-π stacking .
AS111: 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide 2-pyridyl (triazole), 3-methylphenyl (acetamide) Anti-inflammatory (1.28× more active than diclofenac) Pyridyl group improves hydrogen bonding; methylphenyl enhances hydrophobicity .
2-[[4-amino-5-(furan-2-yl)-...-N-arylacetamide Furan-2-yl (triazole), variable aryl (acetamide) Anti-exudative (comparable to diclofenac at 10 mg/kg) Furan’s electron-rich ring may facilitate redox interactions .
AS113: 2-[[4-amino-5-(2-pyridyl)-...-N-(3,4-dichlorophenyl)acetamide 2-pyridyl (triazole), 3,4-dichlorophenyl (acetamide) Lower affinity (anti-inflammatory) Dichlorophenyl’s electronegativity disrupts hydrophobic interactions .

Key Structural and Functional Insights

Triazole Substituents: The 2-fluorophenyl group (target compound) likely enhances tyrosinase inhibition via halogen bonding, as seen in . Comparatively, 2-pyridyl (AS111) or furan-2-yl groups introduce hydrogen-bonding or redox-active moieties, redirecting activity toward anti-inflammatory or anti-exudative effects. 4-Amino group: Common across analogs, this group facilitates hydrogen bonding with enzyme active sites .

3-Methylphenyl (AS111): Optimal for anti-inflammatory activity, suggesting methyl groups fine-tune affinity without excessive steric hindrance . 4-Fluorophenyl (): Increases tyrosinase inhibition but may reduce metabolic stability due to higher electronegativity .

Drug-Like Properties :

  • Computational studies (e.g., ) suggest the target compound’s LogP and solubility are modulated by dimethylphenyl’s moderate hydrophobicity, contrasting with dichlorophenyl’s polarity or butylphenyl’s extreme lipophilicity .

Activity Contradictions :

  • Fluorine at the triazole’s phenyl ring (target compound vs. ) favors tyrosinase inhibition, whereas pyridyl or furan substituents shift activity toward inflammation-related targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.